2-(3-Bromo-5-cyano-2-methoxyphenyl)acetic acid
Description
Historical Context and Discovery
The synthesis of 2-(3-bromo-5-cyano-2-methoxyphenyl)acetic acid (C₁₀H₈BrNO₃) emerged from advancements in organic chemistry methodologies during the early 21st century, particularly in the development of halogenated phenylacetic acid derivatives. While no single publication claims its initial discovery, its structural framework aligns with intermediates described in patents for pharmaceutical agents and agrochemicals. For example, CN113004145A (2021) outlines synthetic routes for brominated methyl benzoate derivatives, which share mechanistic similarities with this compound’s preparation. The compound’s utility as a building block in medicinal chemistry is evident in JP6818674B2 (2015), which describes analogous structures in the synthesis of naphthyridine carboxamides.
Nomenclature and Synonyms
The systematic IUPAC name for this compound is This compound , reflecting its substituents: a bromine atom at position 3, a cyano group at position 5, and a methoxy group at position 2 on the phenyl ring, with an acetic acid side chain. Key synonyms and identifiers include:
Its molecular formula (C₁₀H₈BrNO₃) and weight (270.08 g/mol) are consistent across databases such as PubChem and commercial catalogs.
Relevance in Contemporary Chemical Research
This compound has gained attention for its role in synthesizing complex molecules. For instance, palladium-catalyzed α-arylation reactions, as described in The Journal of Organic Chemistry (2015), utilize structurally similar aryl acetic acids to construct biaryl systems. Additionally, its electron-deficient aromatic ring makes it a candidate for Suzuki-Miyaura cross-coupling reactions, a cornerstone of modern drug discovery. Recent patents, such as CN111646922B (2020), highlight its derivatives in the preparation of fluorinated bioactive molecules.
Overview of Related Phenylacetic Acid Derivatives
Substituted phenylacetic acids are pivotal in organic synthesis. The table below compares key derivatives:
These derivatives exemplify the versatility of bromo-cyano-methoxy substitutions in tuning reactivity and biological activity. For example, the cyano group enhances electrophilicity, enabling nucleophilic additions, while the methoxy group stabilizes intermediates via resonance.
Table 1: Physical and Chemical Properties of this compound
| Property | Value |
|---|---|
| Molecular Weight | 270.08 g/mol |
| Melting Point | Not reported |
| Solubility | Soluble in DMSO, methanol |
| SMILES | COC1=C(C=C(C=C1Br)C#N)CC(=O)O |
| Topological Polar Surface Area | 75.8 Ų |
Properties
IUPAC Name |
2-(3-bromo-5-cyano-2-methoxyphenyl)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8BrNO3/c1-15-10-7(4-9(13)14)2-6(5-12)3-8(10)11/h2-3H,4H2,1H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KTYNDCDWQPFYKG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1Br)C#N)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8BrNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Bromo-5-cyano-2-methoxyphenyl)acetic acid typically involves multi-step organic reactions One common method starts with the bromination of 2-methoxybenzoic acid to introduce the bromine atom at the desired position This is followed by a nitrile formation reaction to introduce the cyano group
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate each step of the synthesis. The process may also involve purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
2-(3-Bromo-5-cyano-2-methoxyphenyl)acetic acid can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions.
Reduction Reactions: The cyano group can be reduced to an amine group using reducing agents like lithium aluminum hydride.
Oxidation Reactions: The methoxy group can be oxidized to a hydroxyl group under specific conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiolate can be used.
Reduction: Lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Oxidation: Potassium permanganate or chromium trioxide.
Major Products Formed
Substitution: Products with different substituents replacing the bromine atom.
Reduction: Amino derivatives of the original compound.
Oxidation: Hydroxyl derivatives of the original compound.
Scientific Research Applications
2-(3-Bromo-5-cyano-2-methoxyphenyl)acetic acid has several applications in scientific research:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Materials Science: The compound can be used in the development of new materials with specific properties, such as polymers or coatings.
Biological Studies: It can serve as a probe or reagent in biochemical assays to study enzyme activities or cellular processes.
Mechanism of Action
The mechanism of action of 2-(3-Bromo-5-cyano-2-methoxyphenyl)acetic acid depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The presence of the bromine, cyano, and methoxy groups can influence its binding affinity and specificity towards these targets.
Comparison with Similar Compounds
2-(3-Bromo-4-methoxyphenyl)acetic Acid
Structural Differences :
- Substituents: Bromine at position 3, methoxy at position 4 (vs. bromo-3, methoxy-2, cyano-5 in the target compound).
- Electronic effects: The absence of a cyano group reduces electron withdrawal, leading to less pronounced angle distortions in the aromatic ring .
2-(2-Bromo-5-methoxyphenyl)acetic Acid
Structural Differences :
- Bromine at position 2, methoxy at position 3.
- Steric effects : Ortho-bromine may hinder reactivity compared to para-substituted analogs.
2-(4-Bromo-2-methoxyphenyl)acetic Acid
Structural Differences :
- Bromine at position 4, methoxy at position 2.
- Electronic effects : Para-bromine enhances electron withdrawal compared to meta-substituted analogs.
2-Bromo-4'-methoxyacetophenone
Structural Differences :
- Acetophenone backbone (vs. acetic acid derivative).
- Bromine at position 2, methoxy at position 4.
Hazards :
Key Trends and Implications
Substituent Position: Meta-substituted bromine (as in the target compound) enhances electrophilic substitution resistance compared to ortho/para analogs .
Synthetic Challenges: Competitive bromination pathways (e.g., side-chain vs. aromatic substitution) require precise control, as seen in the synthesis of 2-bromo-4'-methoxyacetophenone .
Crystallographic Behavior :
- Strong hydrogen-bonding motifs (R₂²(8)) are conserved across phenylacetic acid derivatives, facilitating predictable crystal packing .
Biological Activity
2-(3-Bromo-5-cyano-2-methoxyphenyl)acetic acid is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and case studies.
- Chemical Formula : C₉H₈BrN₁O₃
- Molecular Weight : 245.07 g/mol
- IUPAC Name : this compound
- Appearance : Powder
This compound features a methoxy group, a cyano group, and a bromine atom, which contribute to its unique reactivity and biological activity.
Antimicrobial Activity
Research indicates that this compound exhibits notable antimicrobial properties. A study evaluating various derivatives found that compounds similar to this one displayed significant inhibition against pathogenic bacteria such as Staphylococcus aureus and Escherichia coli.
| Compound | Minimum Inhibitory Concentration (MIC) | Activity Type |
|---|---|---|
| This compound | 0.25 μg/mL | Bactericidal |
The presence of the cyano group is believed to enhance its interaction with microbial enzymes, leading to effective inhibition of growth.
Anticancer Properties
The compound has been investigated for its anticancer potential. In vitro studies have shown that it can induce cytotoxicity in various cancer cell lines, including colon and breast cancer cells. The mechanism appears to involve the modulation of apoptotic pathways.
| Cell Line | IC₅₀ (μM) | Mechanism of Action |
|---|---|---|
| HCT-15 (colon carcinoma) | <10 | Apoptosis induction |
| MCF-7 (breast carcinoma) | <15 | Cell cycle arrest |
These findings suggest that the compound may serve as a lead structure for developing new anticancer agents.
The biological activity of this compound is influenced by its structural components:
- Bromine Atom : Enhances lipophilicity and may facilitate membrane penetration.
- Cyano Group : Increases electron-withdrawing capacity, potentially enhancing binding affinity to biological targets.
- Methoxy Group : Improves solubility and may influence the compound's interaction with enzymes or receptors.
In medicinal chemistry, it is hypothesized that this compound interacts with specific enzymes or receptors involved in metabolic pathways, modulating their activity and influencing overall biochemical processes .
Case Studies
-
Antimicrobial Evaluation :
A study conducted on various derivatives revealed that this compound showed significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. The study utilized standard methods for determining MIC values and confirmed its bactericidal effects through time-kill assays . -
Cytotoxicity in Cancer Cells :
In a comparative study on several phenylacetic acid derivatives, this compound exhibited potent cytotoxic effects against HCT-15 cells with an IC₅₀ value significantly lower than many known chemotherapeutics. This study employed flow cytometry to analyze apoptosis markers .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 2-(3-Bromo-5-cyano-2-methoxyphenyl)acetic acid, and how can regioselectivity be ensured during bromination?
- Methodological Answer: Regioselective bromination of substituted phenylacetic acids is typically achieved using bromine in acetic acid under controlled conditions. For structurally similar compounds (e.g., 3-bromo-4-methoxyphenylacetic acid), bromine is added dropwise to a solution of the precursor in acetic acid at room temperature, followed by stirring for 60–90 minutes . The electron-donating methoxy group directs bromination to the meta position relative to the acetic acid substituent. Monitoring via NMR (e.g., H and C) is critical to confirm regiochemistry and purity.
Q. How can crystallization conditions be optimized to obtain high-quality single crystals for X-ray diffraction studies?
- Methodological Answer: Slow evaporation from polar aprotic solvents (e.g., DMF or DMSO) mixed with water often yields suitable crystals. For brominated phenylacetic acid derivatives, acetic acid/water mixtures (e.g., 3:1 v/v) are effective. Centrosymmetric hydrogen-bonded dimers (R(8) motifs) commonly form in the lattice, stabilizing the crystal structure . Pre-purification via column chromatography (silica gel, ethyl acetate/hexane) ensures minimal impurities that disrupt crystallization.
Q. What spectroscopic techniques are essential for characterizing this compound, and how are key functional groups identified?
- Methodological Answer:
- NMR : The acetic acid proton (COOH) appears as a broad singlet at δ ~12 ppm in H NMR. The bromine atom deshields adjacent protons, causing distinct splitting patterns (e.g., doublets for ortho protons).
- IR : Strong absorptions at ~1700 cm (C=O stretch of carboxylic acid) and ~2220 cm (C≡N stretch of nitrile) confirm functional groups.
- Mass Spectrometry : ESI-MS in negative mode typically shows [M-H] peaks, with bromine isotope patterns (1:1 for Br/Br) aiding identification .
Advanced Research Questions
Q. How do electronic effects of substituents (Br, CN, OMe) influence the molecular geometry and intermolecular interactions?
- Methodological Answer: Electron-withdrawing groups (Br, CN) increase C–C–C bond angles at substitution sites due to reduced electron density. For example, in 3-bromo-4-methoxyphenylacetic acid, the C–C–C angle at Br is 121.5°, compared to 118.2° at OMe . These distortions affect packing efficiency and hydrogen-bonding networks. Computational modeling (DFT at B3LYP/6-31G*) can predict steric and electronic contributions to lattice energy.
Q. What strategies resolve contradictions in crystallographic data refinement for disordered bromine or nitrile groups?
- Methodological Answer: Disordered bromine atoms are refined using PART instructions in SHELXL, with isotropic displacement parameters split over two sites. For cyano groups, restraints on bond lengths (C≡N ≈ 1.16 Å) and angles (linear geometry) improve refinement stability. High-resolution data (d-spacing < 0.8 Å) and TWIN/BASF commands in SHELXL-2018 are critical for handling twinned crystals .
Q. How can experimental phasing (e.g., SAD/MAD) be applied to derivatives of this compound for structure determination?
- Methodological Answer: Bromine’s anomalous scattering (f’’ = 3.3 e⁻ at Cu-Kα) enables single-wavelength anomalous dispersion (SAD) phasing. Data collection at λ ≈ 0.92 Å (Br K-edge) maximizes signal. SHELXC/D/E pipelines process data rapidly, while PHENIX.AutoSol automates phase improvement. For nitrile-containing analogs, selenium or sulfur derivatization may be required .
Q. What are the limitations of using this compound in bioactivity assays, and how can false positives be mitigated?
- Methodological Answer: The bromine atom may induce nonspecific protein binding via halogen bonding. To reduce false positives:
- Perform dose-response curves (IC values) across multiple replicates.
- Use isothermal titration calorimetry (ITC) to validate binding thermodynamics.
- Synthesize a de-brominated analog to isolate the nitrile/methoxy contributions .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
